3-amino-N-methyl-3-thioxopropanamide

Description

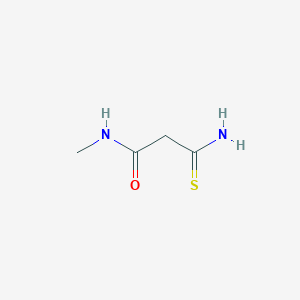

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-methyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c1-6-4(7)2-3(5)8/h2H2,1H3,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFVJHGLHOJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365481 | |

| Record name | 3-amino-N-methyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-86-9 | |

| Record name | 3-Amino-N-methyl-3-thioxopropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59749-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-N-methyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability Profiling of Novel Thioamides: A Case Study with 3-amino-N-methyl-3-thioxopropanamide

Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of novel thioamide compounds, using the representative molecule, 3-amino-N-methyl-3-thioxopropanamide, as a conceptual blueprint.

This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-stage development of new chemical entities (NCEs). It moves beyond a simple recitation of protocols to delve into the underlying scientific principles and strategic considerations that inform a robust characterization package. By understanding the "why" behind each experimental choice, scientists can design more effective studies, anticipate potential challenges, and make more informed decisions in the critical path of drug discovery.

Part 1: Aqueous Solubility Assessment - The Gateway to Bioavailability

Aqueous solubility is a critical factor influencing the absorption of an orally administered drug. Poor solubility can lead to low and variable bioavailability, posing a significant hurdle for clinical development.[1] Therefore, a comprehensive understanding of a compound's solubility profile across a physiologically relevant pH range is a foundational step.

The Scientific Rationale: Equilibrium vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Equilibrium Solubility: This is the true thermodynamic solubility of a compound, representing the maximum concentration of the dissolved substance in a saturated solution at equilibrium.[1] This is typically determined using the shake-flask method and is the gold standard for understanding a compound's intrinsic solubility.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (often in DMSO) and then diluted into an aqueous buffer.[1] This value is often higher than the equilibrium solubility due to the formation of a supersaturated state and is particularly relevant for high-throughput screening applications.

Experimental Workflow: Determining pH-Dependent Equilibrium Solubility

The following protocol outlines the determination of the pH-solubility profile, a critical dataset for Biopharmaceutics Classification System (BCS) classification.[2][3]

Caption: Workflow for pH-Dependent Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels covering the physiological range of the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[3]

-

Sample Preparation: Add an excess of this compound to vials in triplicate for each pH buffer. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Equilibration: Add a precise volume of the appropriate pH buffer to each vial. The samples are then agitated in a temperature-controlled environment (typically 37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[3] Preliminary experiments may be needed to determine the time required to reach equilibrium.[3]

-

Sample Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

Data Presentation: Summarizing Solubility

The results should be tabulated to provide a clear overview of the compound's solubility profile.

| pH | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Std. Dev. |

| 1.2 | Experimental Data | Experimental Data | Experimental Data | Calculated | Calculated |

| 4.5 | Experimental Data | Experimental Data | Experimental Data | Calculated | Calculated |

| 6.8 | Experimental Data | Experimental Data | Experimental Data | Calculated | Calculated |

Part 2: Stability Profiling - Ensuring Compound Integrity

Stability testing is essential to understand how a drug substance may change over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[5] Forced degradation studies are a key component of this, deliberately stressing the compound to identify likely degradation products and establish degradation pathways.[6] This information is critical for developing stability-indicating analytical methods, which are required for quality control and regulatory filings.[7][8]

The Scientific Rationale: Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to conditions more severe than those it would encounter during long-term storage. The objectives of these studies are multi-faceted:

-

To identify potential degradation products: This helps in understanding the degradation pathways.[6]

-

To elucidate the intrinsic stability of the molecule: This reveals the compound's susceptibility to various degradation mechanisms like hydrolysis, oxidation, and photolysis.[6]

-

To develop and validate a stability-indicating analytical method: The method must be able to separate and quantify the intact drug from all its degradation products.[7][9]

Experimental Workflow: A Multi-Condition Forced Degradation Study

The following workflow outlines a typical forced degradation study. The goal is to achieve a target degradation of approximately 10-20%, which is generally sufficient to detect and identify degradation products without completely consuming the parent compound.[10]

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocols:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and then dilute with 0.1 N HCl (for acid hydrolysis) and 0.1 N NaOH (for base hydrolysis) to a known concentration.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis to prevent further degradation.

-

Analyze by HPLC.[11]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Monitor the reaction over time by taking samples at regular intervals.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

-

Prepare a solution of the compound and expose it to the same temperature.

-

Sample at various time points and analyze by HPLC.[11]

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC.

-

Analytical Method: The Role of Stability-Indicating HPLC

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7] The key feature of such a method is its specificity: the ability to produce a response only for the compound of interest and to separate it from all potential degradation products and impurities.[5][12]

Development of a stability-indicating method typically involves:

-

Column and Mobile Phase Screening: Reversed-phase HPLC is most common.[8] Different columns (C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., methanol or acetonitrile with various buffers) are tested to achieve optimal separation.

-

Gradient Optimization: Gradient elution is often necessary to separate both polar and non-polar degradation products from the parent peak in a single run.[8]

-

Detector Wavelength Selection: A UV detector is commonly used, and the wavelength is chosen to maximize the response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly advantageous as it can assess peak purity.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Summarizing Degradation

The results of the forced degradation studies should be presented in a clear, tabular format.

| Stress Condition | Duration/Temp. | % Assay of Parent Compound | % Degradation | No. of Degradants | RRT of Major Degradant |

| 0.1 N HCl | 24h / 60°C | Experimental Data | Calculated | Observed | Calculated |

| 0.1 N NaOH | 24h / 60°C | Experimental Data | Calculated | Observed | Calculated |

| 3% H₂O₂ | 24h / RT | Experimental Data | Calculated | Observed | Calculated |

| Thermal (Solid) | 48h / 80°C | Experimental Data | Calculated | Observed | Calculated |

| Photolytic (Solution) | ICH Q1B | Experimental Data | Calculated | Observed | Calculated |

RRT = Relative Retention Time

Conclusion: A Strategic Approach to Early-Stage Characterization

The comprehensive solubility and stability profiling of a novel thioamide like this compound is a cornerstone of effective drug development. By employing a systematic and scientifically-driven approach, researchers can gain a deep understanding of the molecule's intrinsic properties. This knowledge is not merely academic; it directly informs critical decisions regarding formulation development, analytical method strategy, and the overall progression of a compound towards clinical evaluation. The methodologies outlined in this guide provide a robust framework for generating the high-quality data necessary to build a compelling case for a new chemical entity's therapeutic potential.

References

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org. Available from: [Link]

-

Annex 4. World Health Organization (WHO). Available from: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

-

Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry. Available from: [Link]

-

3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075. PubChem. Available from: [Link]

-

3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074. PubChem. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

-

Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. IJPPR. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. who.int [who.int]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. saudijournals.com [saudijournals.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]

Synthesis of 3-amino-N-methyl-3-thioxopropanamide Using Lawesson's Reagent: A Technical Guide

Abstract

The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, yielding valuable synthons for medicinal chemistry and materials science. Thioamides are recognized for their diverse biological activities and serve as key intermediates in the synthesis of sulfur-containing heterocycles.[1] Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide] has emerged as a superior agent for this thionation reaction, offering mild conditions and high efficiency compared to traditional reagents like phosphorus pentasulfide (P₄S₁₀).[2][3] This guide provides a comprehensive, in-depth technical overview for the synthesis of "3-amino-N-methyl-3-thioxopropanamide" from its corresponding amide precursor using Lawesson's reagent. We will explore the reaction mechanism, present a detailed and validated experimental protocol, discuss process optimization and safety considerations, and address the critical challenges of product purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Significance of Thioamides and Lawesson's Reagent

Thioamides are a class of organosulfur compounds characterized by a thiocarbonyl group bonded to a nitrogen atom. This functional group imparts unique chemical properties, including increased dipole moments and enhanced hydrogen bond donor capabilities compared to their amide analogs.[1] These properties contribute to their prevalence in various biologically active molecules, including novel antibiotics and anticancer agents.[1]

The synthesis of thioamides is most commonly achieved through the thionation of amides. While several reagents can effect this transformation, Lawesson's reagent (LR) is widely favored for its versatility and effectiveness under relatively gentle conditions.[4][5] It is particularly effective for thionating amides, lactams, and ketones.[1][2] The primary advantage of LR over harsher reagents like P₄S₁₀ lies in its solubility in common organic solvents and its ability to proceed at lower temperatures, often resulting in cleaner reactions and higher yields.[2][3]

This guide focuses on the specific synthesis of this compound, a molecule of interest due to its bifunctional nature, containing both a primary amine and a secondary thioamide. The successful synthesis hinges on the selective thionation of the secondary amide carbonyl in the presence of the primary amino group.

Reaction Mechanism: The Thionation Pathway

The efficacy of Lawesson's reagent stems from its dynamic equilibrium in solution with a highly reactive dithiophosphine ylide monomer. This monomer is the active species responsible for the oxygen-sulfur exchange. The mechanism proceeds through a concerted, four-membered transition state, which is a key aspect of its efficiency.

The generally accepted mechanism for the thionation of an amide with Lawesson's reagent involves the following steps:[2]

-

Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's reagent dissociates to form the reactive monomeric dithiophosphine ylide.

-

[2+2] Cycloaddition: The carbonyl oxygen of the amide substrate attacks one of the phosphorus atoms of the ylide, while the carbonyl carbon is attacked by the ylide's sulfur atom. This forms an unstable, four-membered oxathiaphosphetane intermediate.

-

Cycloreversion: This intermediate rapidly collapses in a retro-[2+2] cycloaddition. The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.

-

Product Formation: The cycloreversion releases the desired thioamide and a stable, six-membered ring byproduct derived from the reagent.[6][7]

This pathway is visually represented in the diagram below.

Caption: The reaction proceeds via a [2+2] cycloaddition to form a key intermediate.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound. The starting material, 3-amino-N-methylpropanamide, is assumed to be prepared and characterized separately.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-amino-N-methylpropanamide | ≥98% | Commercial | Must be dry. |

| Lawesson's Reagent (LR) | ≥97% | Commercial | Store under inert gas, moisture sensitive.[8] |

| Toluene | Anhydrous, ≥99.8% | Commercial | Dry solvent is crucial for optimal results. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Alternative solvent, requires larger volumes.[9] |

| Ethyl Acetate | ACS Grade | Commercial | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercial | For chromatography. |

| Saturated Sodium Bicarbonate | N/A | Lab Prepared | For aqueous workup. |

| Brine | N/A | Lab Prepared | For aqueous workup. |

| Anhydrous Magnesium Sulfate | N/A | Commercial | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

3.2. Step-by-Step Methodology

The following workflow outlines the key stages of the synthesis, from reaction setup to final product isolation.

Caption: A typical workflow for the synthesis and purification of the target thioamide.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-amino-N-methylpropanamide (1.0 eq). Add anhydrous toluene to the flask (approx. 4 mL per mmol of amide).[6]

-

Reagent Addition: To the stirred solution/suspension, add Lawesson's reagent (0.5-0.6 eq).[6] While 0.5 equivalents are stoichiometrically sufficient, a slight excess may be used to ensure complete conversion.

-

Heating and Monitoring: Heat the reaction mixture to reflux under a nitrogen atmosphere.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide spot is fully consumed.

-

Cooldown and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate (byproducts) may form.

-

Workup - The Challenge of Byproducts: A significant challenge in syntheses using Lawesson's reagent is the removal of the phosphorus-containing byproducts, which often have similar polarity to the desired product.[9][10]

-

Method A (Direct Chromatography): Concentrate the crude reaction mixture under reduced pressure. The resulting residue can be directly purified by silica gel chromatography. This method can be tedious due to the co-elution of byproducts.[9]

-

Method B (Aqueous Wash): Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[9] This helps remove some of the more polar byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Method C (Alcohol Quench): A more advanced technique involves quenching the reaction with an alcohol like ethanol or ethylene glycol and heating for a period.[7][11][12] This decomposes the main phosphorus byproduct into a highly polar species that is more easily removed by a subsequent aqueous wash, greatly simplifying purification.[7][11]

-

-

Purification: Purify the crude product from the workup step using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is recommended to isolate the target thioamide.

-

Characterization: The final product, this compound, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity.

Process Optimization and Causality

-

Choice of Solvent: Toluene is a common choice due to its high boiling point, which facilitates the reaction.[10] However, THF can also be used, allowing the reaction to proceed at room temperature, though it requires much larger solvent volumes to dissolve the reagent.[9] The choice depends on the substrate's stability and the desired reaction time.

-

Stoichiometry of Lawesson's Reagent: Using 0.5 to 0.6 molar equivalents of LR is typical.[6] An excess can lead to more byproducts and complicate purification, while an insufficient amount will result in incomplete conversion.

-

Temperature and Reaction Time: While many procedures call for reflux in toluene, some amides are reactive enough to be thionated at lower temperatures.[5] Reaction time can vary from 30 minutes to 24 hours depending on the substrate's reactivity.[9][10] Monitoring by TLC is essential to avoid prolonged heating that could lead to decomposition.

-

Purification Strategy: The difficulty in separating the product from phosphorus byproducts is the most common bottleneck.[13] The alcohol quench method (Method C) is highly recommended for larger-scale reactions as it transforms the primary byproduct into an easily separable entity, potentially allowing for a chromatography-free purification via recrystallization.[7][11][12]

Safety, Handling, and Waste Disposal

5.1. Personal Protective Equipment (PPE)

Always handle Lawesson's reagent and the resulting reaction mixture in a well-ventilated fume hood.[14] Standard PPE, including safety glasses with side-shields, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[8][14]

5.2. Reagent Handling

-

Toxicity and Odor: Lawesson's reagent and its byproducts are known for their strong, unpleasant smell.[9] Combustion can produce toxic oxides of sulfur and phosphorus.

-

Moisture Sensitivity: The reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[8]

-

Accidental Release: In case of a spill, avoid generating dust. Sweep up the solid material using dry methods and place it in a sealed container for disposal.[14] Do not use water to clean up spills, as this can release toxic gases.[8][14][15]

5.3. Waste Disposal

All solid waste containing Lawesson's reagent and its byproducts, as well as contaminated solvents, should be collected in designated, sealed hazardous waste containers. Dispose of the waste in accordance with local, state, and federal regulations. Do not pour reaction residues down the drain.[14]

Conclusion

The synthesis of this compound via thionation with Lawesson's reagent is a robust and efficient method. Success hinges on a clear understanding of the reaction mechanism, careful control of experimental parameters, and, most critically, the implementation of an effective purification strategy to overcome the challenge of byproduct removal. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently and safely perform this valuable transformation, paving the way for further exploration of thioamide chemistry in drug discovery and materials science.

References

-

Sdfine. (n.d.). LAWESSON'S REAGENT - MSDS. Retrieved from [Link]

-

Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]

-

Wu, K., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%. Retrieved from [Link]

-

Jin, L., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 958-965. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Jin, L., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. Retrieved from [Link]

-

Al-Adhami, K. T., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(4), 1334-1350. Retrieved from [Link]

-

ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

El-Faham, A., et al. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. Retrieved from [Link]

-

Semantic Scholar. (2005). Mechanism of the Reaction of Lawesson's Reagent with N-Alkylhydroxamic Acids. Retrieved from [Link]

-

Friščić, T., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. Retrieved from [Link]

-

Aubé, J., & Szostak, M. (2009). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. Retrieved from [Link]

-

Kayukova, L. A., et al. (2015). Modification of organic compounds with Lawesson's reagent. ResearchGate. Retrieved from [Link]

Sources

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 6. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 7. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. arrow.tudublin.ie [arrow.tudublin.ie]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Synthetic Potential of 3-Amino-N-methyl-3-thioxopropanamide: A Technical Guide for Heterocyclic Chemistry

Abstract

This technical guide explores the synthetic utility of 3-amino-N-methyl-3-thioxopropanamide, a versatile yet underutilized building block in organic synthesis. While specific literature on this N-methylated thioamide is sparse, this document extrapolates from the well-established chemistry of related thioamides and active methylene compounds to present a robust theoretical framework for its application in the construction of diverse heterocyclic scaffolds. Primarily targeting researchers, medicinal chemists, and drug development professionals, this guide provides detailed, plausible synthetic protocols, mechanistic insights, and a discussion of the strategic advantages offered by this particular synthon. We will focus on its application in cornerstone reactions such as the Gewald thiophene synthesis and the Hantzsch pyridine synthesis, offering a forward-looking perspective on its potential for generating novel molecular architectures.

Introduction: Unveiling a Versatile Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. The strategic incorporation of sulfur and nitrogen atoms into cyclic frameworks often imparts unique biological activities and physicochemical properties. Thioamides, in particular, have emerged as powerful synthons for the assembly of a wide array of sulfur- and nitrogen-containing heterocycles.[1][2] Their ambident nucleophilic character, with reactive centers at both the sulfur and nitrogen atoms, allows for diverse cyclization strategies.

This guide focuses on the synthetic potential of This compound (Figure 1). While its direct applications are not extensively documented, its structure suggests significant promise as a versatile precursor for various heterocyclic systems. The presence of a thioamide moiety, an adjacent active methylene group, and an N-methyl amide provides a unique combination of reactive sites.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

This document will serve as a theoretical and practical guide, proposing scientifically grounded applications of this building block in key heterocyclic syntheses.

Physicochemical Properties and Reactivity Profile

Based on its structure, we can infer the key physicochemical properties and reactivity patterns of this compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₄H₈N₂OS | Based on IUPAC name |

| Molecular Weight | 132.19 g/mol | Based on Molecular Formula |

| Key Functional Groups | Primary thioamide, secondary amide, active methylene | These groups dictate the molecule's reactivity. |

| Reactivity | Nucleophilic sulfur and nitrogen, acidic α-protons | The thioamide sulfur is a soft nucleophile, while the nitrogen is a harder nucleophile. The protons on the carbon between the two carbonyl-like groups are acidic and can be deprotonated to form a nucleophilic carbanion. |

The inherent reactivity of this molecule makes it a prime candidate for multicomponent reactions, where its various functionalities can be sequentially or concertedly engaged to build complex molecular architectures in a single pot.

Proposed Synthetic Applications

The Gewald Thiophene Synthesis: Access to 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4] It typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. While the classic Gewald reaction utilizes a nitrile, analogs with other electron-withdrawing groups, such as a thioamide, can also participate.

We propose that this compound can serve as the active methylene component in a Gewald-type reaction. The reaction with an aldehyde or ketone and elemental sulfur would lead to the formation of a highly functionalized 2-aminothiophene.

Proposed Reaction Scheme:

Caption: Proposed Gewald-type synthesis of 2-aminothiophenes.

Detailed Experimental Protocol (Hypothetical):

-

To a stirred solution of this compound (1.32 g, 10 mmol) and the desired aldehyde or ketone (10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).

-

To this suspension, add morpholine (0.87 mL, 10 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-aminothiophene derivative.

Mechanistic Rationale:

The proposed mechanism, analogous to the classical Gewald reaction, likely proceeds through a Knoevenagel condensation of the aldehyde/ketone with the active methylene group of the thioamide, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene ring.

Caption: Simplified workflow for the proposed Gewald reaction.

Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines and Pyridines

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[5][6] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. We propose that this compound can act as both the β-dicarbonyl equivalent and the nitrogen source in a modified Hantzsch-type synthesis.

Proposed Reaction Scheme:

Caption: Proposed Hantzsch-type synthesis of dihydropyridines.

Detailed Experimental Protocol (Hypothetical):

-

A mixture of this compound (2.64 g, 20 mmol) and an aldehyde (10 mmol) in ethanol (25 mL) is stirred at room temperature.

-

A catalytic amount of acetic acid (0.1 mL) is added, and the mixture is heated to reflux for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized to afford the desired 1,4-dihydropyridine derivative.

-

For aromatization, the dihydropyridine can be treated with an oxidizing agent such as nitric acid or manganese dioxide.[6]

Mechanistic Considerations:

The reaction is expected to proceed through the formation of an enamine from one equivalent of the thioamide, which then undergoes a Michael addition to a Knoevenagel condensation product formed from the second equivalent of the thioamide and the aldehyde. Subsequent cyclization and dehydration would yield the dihydropyridine ring.

Caption: Logical workflow of the proposed Hantzsch-type synthesis.

Potential for Further Diversification

The heterocyclic scaffolds synthesized via these proposed routes offer numerous handles for further functionalization. The amino group on the thiophene ring can be acylated, alkylated, or diazotized to introduce further diversity. The N-methylcarbamoyl group can potentially be hydrolyzed or otherwise modified. This opens up avenues for the creation of extensive compound libraries for screening in drug discovery programs.

Conclusion and Future Outlook

While direct experimental data for the synthetic applications of this compound is currently lacking, this technical guide presents a compelling, theory-backed prospectus for its use as a valuable building block in heterocyclic synthesis. The proposed applications in the Gewald and Hantzsch reactions are based on well-established chemical principles and offer plausible and efficient routes to highly functionalized thiophenes and pyridines.

It is our hope that this guide will inspire researchers to explore the chemistry of this promising synthon. The development of reliable synthetic protocols for its use will undoubtedly expand the toolbox of organic chemists and contribute to the discovery of novel bioactive molecules and advanced materials. Future work should focus on the experimental validation of these proposed reactions, optimization of reaction conditions, and exploration of the full scope of its reactivity.

References

- Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–228.

-

ResearchGate. (n.d.). 3163 PDFs | Review articles in THIOAMIDES. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 17, 2026, from [Link]

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved January 17, 2026, from [Link]

Sources

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

Potential bioisosteric properties of "3-amino-N-methyl-3-thioxopropanamide"

An In-Depth Technical Guide: The Bioisosteric Potential of 3-amino-N-methyl-3-thioxopropanamide in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing therapeutic efficacy and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of this process. This guide delves into the bioisosteric potential of this compound, a thioamide-containing molecule. By substituting the carbonyl oxygen of its amide analog with sulfur, a cascade of subtle yet profound changes in geometry, electronics, and metabolic stability is initiated. This document provides a comprehensive analysis of these changes, offering researchers and drug development professionals a predictive framework and an experimental roadmap to harness the unique properties of this thioamide for therapeutic advantage. We will explore its potential to enhance metabolic stability, modulate target interactions, and improve membrane permeability, while also addressing the synthetic and potential toxicological challenges inherent to the thioamide moiety.

The Thioamide as a Bioisostere: A Primer

The amide bond is a ubiquitous feature in pharmaceuticals, crucial for structural integrity and target binding.[1] However, it is also a primary site of enzymatic hydrolysis, often leading to poor metabolic stability.[2] The strategic replacement of an amide with a bioisostere aims to mitigate such liabilities while preserving or enhancing biological activity.[2][3]

The thioamide is arguably the closest classical isostere to the amide.[4][5] This single-atom substitution (O to S) preserves the overall geometry, planarity, and atom count, yet introduces significant alterations to the molecule's electronic and steric character.[6][7] These alterations, detailed below, form the basis of the bioisosteric potential of this compound.

Comparative Physicochemical Analysis: Amide vs. Thioamide

The rationale for using this compound as a bioisostere for its amide counterpart, 3-amino-N-methylpropanamide, is rooted in their distinct physicochemical properties. While specific experimental data for this compound is scarce, a robust comparison can be constructed based on well-documented principles of thioamide chemistry.[4][5][6][8]

| Property | 3-amino-N-methylpropanamide (Amide) | This compound (Thioamide) | Rationale for Change & Impact on Bioactivity |

| Molecular Formula | C₄H₁₀N₂O[9] | C₄H₈N₂OS[10] | Increased mass due to sulfur. |

| Molecular Weight | 102.14 g/mol [9] | 132.18 g/mol [10] | Minor increase in size and mass. |

| C=X Bond Length | ~1.23 Å (C=O)[5][6] | ~1.71 Å (C=S)[5][6] | The larger van der Waals radius of sulfur (1.85 Å vs 1.40 Å for oxygen) elongates the bond, altering the local steric environment at the binding site.[5][6][7] |

| C-N Bond Length | ~1.37 Å[11] | ~1.35 Å[11] | The C-N bond in a thioamide has more double-bond character due to increased contribution from the zwitterionic resonance form, leading to a shorter bond and a higher rotational barrier.[4][5] This imparts greater conformational rigidity.[5][12] |

| H-Bond Acceptor | Strong | Weaker / Geometry-Dependent | Sulfur is less electronegative than oxygen, making the thiocarbonyl a weaker hydrogen bond acceptor in many contexts.[5][13][14] However, some studies suggest it can be a stronger acceptor at specific angles (~90-100°).[4][15] This can be exploited to achieve target selectivity. |

| H-Bond Donor (N-H) | Standard | Stronger | The increased zwitterionic character makes the thioamide N-H proton more acidic (lower pKa) and a significantly stronger hydrogen bond donor.[4][5][8] This can enhance binding affinity if the N-H group acts as a donor in the pharmacophore. |

| Lipophilicity | Lower | Higher | The substitution of oxygen with sulfur generally increases lipophilicity, which can potentially improve membrane permeability and cell penetration.[7][14][16] |

| Dipole Moment | Higher | Lower | The C=S bond is less polarized than the C=O bond, resulting in a lower overall dipole moment. |

Predicted Impact on Pharmacological Profile

Pharmacokinetic (PK) Consequences

The introduction of the thioamide moiety is predicted to have several profound effects on the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis by proteases and amidases compared to their amide counterparts.[5][6][16] This increased stability can lead to a longer plasma half-life and improved bioavailability.[12]

-

Membrane Permeability: The increased lipophilicity and potential for reduced hydrogen bond acceptor strength can lower the desolvation penalty for crossing biological membranes.[17] This may lead to enhanced passive diffusion and better oral absorption.[1][16][17]

-

Metabolic Fate: While resistant to hydrolysis, the thioamide group is susceptible to oxidative metabolism by enzymes like flavin-containing monooxygenases (FMOs) and cytochrome P450s.[7][18] This can lead to the formation of S-oxides and other metabolites, a pathway that can be harnessed for prodrug design but also needs to be evaluated for potential bioactivation and toxicity.[6][7][18]

Pharmacodynamic (PD) Consequences

The altered electronic and steric nature of the thioamide bond can significantly modulate how a molecule interacts with its biological target.

-

Altered Binding Interactions: The switch from a strong H-bond acceptor (C=O) to a weaker one (C=S) while strengthening the N-H H-bond donor can fundamentally change the binding mode.[4][5] If the carbonyl oxygen is a critical H-bond acceptor for activity, thioamide substitution may be detrimental. Conversely, if the N-H is the key donor, activity could be dramatically enhanced.[14]

-

Chalcogen Bonding: The sulfur atom of the thioamide can participate in a "chalcogen bond"—a non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) at the target site.[8] This unique interaction, not possible with an amide, can provide an additional anchor point and significantly increase binding affinity and selectivity.[8]

-

Conformational Restriction: The higher rotational barrier of the thioamide C-N bond reduces the conformational flexibility of the molecule.[5][12] This can pre-organize the molecule into a more bioactive conformation, reducing the entropic penalty of binding and increasing potency.[12]

A Roadmap for Experimental Validation

A systematic, tiered approach is required to validate the theoretical potential of this compound as a bioisostere. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for evaluating the bioisosteric properties of this compound.

Protocol 1: Synthesis via Thionation

The most direct route to synthesize this compound is through the thionation of its amide precursor, 3-amino-N-methylpropanamide. Lawesson's reagent is a common and effective thionating agent for this transformation.[14][19]

Objective: To convert the carbonyl group of 3-amino-N-methylpropanamide to a thiocarbonyl.

Materials:

-

3-amino-N-methylpropanamide

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and workup

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-amino-N-methylpropanamide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. Causality: Using a slight excess ensures complete conversion but a large excess can complicate purification.

-

Heat the reaction mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target thioamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolic degradation of the thioamide and its amide analog in a biologically relevant system.

Materials:

-

This compound and 3-amino-N-methylpropanamide (test compounds)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Positive control compound (e.g., testosterone, known to be rapidly metabolized)

-

Acetonitrile (ACN) with an internal standard for quenching and sample preparation

-

LC-MS/MS system for quantification

Procedure:

-

Preparation: Prepare stock solutions of test compounds and controls in DMSO. The final DMSO concentration in the incubation should be <0.5% to avoid enzyme inhibition.

-

Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer, HLM (e.g., at 0.5 mg/mL final concentration), and the test compound (e.g., at 1 µM final concentration).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality: NADPH is a required cofactor for many metabolic enzymes, including CYPs. Adding it last ensures all components are at the optimal temperature when the reaction starts.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing ice-cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life for the thioamide compared to the amide indicates enhanced metabolic stability.

Challenges and Mitigation

While promising, the use of thioamides is not without its challenges.

-

Toxicity: Some thioamides are associated with hepatotoxicity, often through metabolic activation to reactive S-oxide species.[6] A thorough toxicological assessment, including assays for cytotoxicity and reactive metabolite formation, is a critical step.

-

Chemical Stability: The thioamide group can be susceptible to oxidation or hydrolysis under certain pH conditions, which must be considered during formulation and storage.[6]

-

Synthesis: While thionation is a common method, it can sometimes be low-yielding or incompatible with other functional groups in a complex molecule. Alternative synthetic routes may need to be explored.[11]

Caption: Key property shifts resulting from the amide-to-thioamide bioisosteric replacement.

Conclusion

The replacement of an amide with a thioamide, as exemplified by the potential of this compound, represents a powerful strategy in rational drug design. This single-atom substitution offers a multifaceted approach to overcoming common drug development hurdles, primarily poor metabolic stability and low permeability. The resulting alterations in hydrogen bonding capabilities, conformational rigidity, and lipophilicity provide a rich toolkit for fine-tuning a molecule's interaction with its target and its overall pharmacokinetic behavior. While the potential for toxicity and synthetic challenges must be carefully managed, a systematic evaluation as outlined in this guide will enable researchers to effectively unlock and validate the therapeutic potential of this versatile bioisostere.

References

-

Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]

-

Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC. (2021). NIH National Library of Medicine. [Link]

-

Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC. (2018). NIH National Library of Medicine. [Link]

-

Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]

-

Unlocking the potential of the thioamide group in drug design and development - PMC. (2024). NIH National Library of Medicine. [Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020). NIH National Library of Medicine. [Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. [Link]

-

Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs. [Link]

-

Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications | The Journal of Organic Chemistry. (2021). ACS Publications. [Link]

-

Unlocking the potential of the thioamide group in drug design and development View supplementary material. (2024). ResearchGate. [Link]

-

Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands. (n.d.). ChemRxiv. [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. (2024). ResearchGate. [Link]

-

Thioamides. (n.d.). Georganics. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (2020). NIH National Library of Medicine. [Link]

-

Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). PubMed. [Link]

-

An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. (2023). PubMed. [Link]

-

Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands. (2024). ChemRxiv. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. (n.d.). NIH National Library of Medicine. [Link]

-

Chemistry of Thioamides | Request PDF. (n.d.). ResearchGate. [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. [Link]

-

An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC. (2023). NIH National Library of Medicine. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]

-

Metabolism of Thioamides by Ralstonia pickettii TA. (n.d.). ASM Journals. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). NIH National Library of Medicine. [Link]

-

3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074. (n.d.). PubChem. [Link]

Sources

- 1. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 59749-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. tandfonline.com [tandfonline.com]

- 17. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent | MDPI [mdpi.com]

An In-depth Technical Guide to the Formation of 3-amino-N-methyl-3-thioxopropanamide

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of 3-amino-N-methyl-3-thioxopropanamide, a key thioamide structure. Thioamides are crucial isosteres of amides in medicinal chemistry and serve as versatile building blocks in heterocyclic synthesis. This document details a robust two-step synthetic strategy, commencing with the synthesis of the precursor N-methyl-2-cyanoacetamide, followed by the selective thionation of the nitrile functional group. The causality behind experimental choices, detailed protocols, and mechanistic elucidation are presented to provide researchers, scientists, and drug development professionals with a thorough and actionable understanding of this transformation.

Introduction and Strategic Overview

The synthesis of N-substituted thioamides is a cornerstone of modern medicinal and synthetic chemistry. The replacement of an amide's carbonyl oxygen with sulfur can profoundly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The target molecule, this compound, incorporates both a primary thioamide and a secondary amide, presenting a unique synthetic challenge: the selective conversion of a nitrile precursor in the presence of a potentially reactive amide carbonyl.

This guide outlines a logical and efficient two-step synthesis:

-

Amidation: Synthesis of the key intermediate, N-methyl-2-cyanoacetamide, via the aminolysis of an appropriate cyanoacetate ester.

-

Selective Thionation: Conversion of the nitrile group of N-methyl-2-cyanoacetamide into a primary thioamide using a chemoselective thionating agent.

This strategy is predicated on the differential reactivity of the ester and nitrile functional groups, allowing for a controlled and high-yielding pathway to the desired product.

Synthesis of Precursor: N-methyl-2-cyanoacetamide

The foundational step in this synthesis is the preparation of the cyanoacetamide precursor. The most direct and high-yielding method is the nucleophilic acyl substitution of an alkyl cyanoacetate, such as ethyl cyanoacetate, with methylamine.[1]

Mechanism of Amidation

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. Methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This addition forms a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide leaving group to yield the stable N-methyl-2-cyanoacetamide and ethanol as a byproduct. The reaction is typically driven to completion by using an excess of methylamine or by removing the ethanol byproduct.

Experimental Protocol: Synthesis of N-methyl-2-cyanoacetamide

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

Methylamine (40% solution in H₂O or as a solution in THF, 2.0 eq)[1]

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Ice bath

Procedure:

-

A solution of methylamine (2.0 eq) in THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Ethyl cyanoacetate (1.0 eq) is added dropwise to the cooled methylamine solution with vigorous stirring.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours).[1]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Upon completion, the solvent (THF) and excess methylamine are removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by recrystallization from hot toluene to yield N-methyl-2-cyanoacetamide as a crystalline solid.[1]

| Parameter | Value | Reference |

| Typical Yield | 90-96% | [1] |

| Melting Point | 99 °C | [1] |

| Solvent | THF | [1] |

| Purification | Recrystallization (Toluene) | [1] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-methyl-2-cyanoacetamide.

Mechanism of Formation: Selective Thionation of the Nitrile

The critical step in the synthesis of this compound is the selective conversion of the nitrile moiety of N-methyl-2-cyanoacetamide into a thioamide. This transformation requires a thionating agent that preferentially reacts with the C≡N triple bond over the C=O double bond of the amide. While various reagents can achieve this, including hydrogen sulfide (H₂S) and phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent offers excellent utility, especially when its selectivity is modulated.

Causality in Reagent Selection: Lawesson's Reagent

Lawesson's Reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is a widely used thionating agent. Its reactivity profile generally shows that amides and ketones are more reactive than esters.[2] However, nitriles can also be effectively thionated. The key to achieving selectivity in a molecule containing both an amide and a nitrile is the modulation of reaction conditions and the potential use of additives. Research has shown that the addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can significantly enhance the reactivity of Lawesson's reagent towards nitriles, allowing for their selective conversion even in the presence of less reactive carbonyl groups.[3]

The Core Mechanism of Thionation

The thionation of a nitrile with Lawesson's Reagent (LR) is believed to proceed through the following key stages:

-

Dissociation of LR: In solution, Lawesson's Reagent exists in equilibrium with its more reactive monomeric dithiophosphine ylide.[4] This monomer is the active sulfur-transfer species.

-

Lewis Acid Activation (Optional but Recommended for Selectivity): The Lewis acid (BF₃) coordinates to the nitrile nitrogen. This coordination significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This activation is crucial for favoring reaction at the nitrile over the pre-existing amide.[3]

-

Nucleophilic Attack: The sulfur atom of the dithiophosphine ylide attacks the activated nitrile carbon.

-

Cycloaddition & Rearrangement: This initial attack leads to the formation of a heterocyclic intermediate. A series of rearrangements and bond cleavages, driven by the formation of a thermodynamically stable P=O or P=S bond in the byproducts, results in the transfer of a sulfur atom to the nitrile carbon and subsequent protonation (during workup) to yield the primary thioamide.

Caption: Mechanistic pathway for selective nitrile thionation.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methyl-2-cyanoacetamide (1.0 eq)

-

Lawesson's Reagent (0.5-1.0 eq)[3]

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0-2.0 eq)[3]

-

Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-methyl-2-cyanoacetamide (1.0 eq) is dissolved in anhydrous DME in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C, and boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise. The mixture is stirred for 15 minutes at this temperature.

-

Lawesson's Reagent (0.5-1.0 eq) is added portion-wise, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 60-80 °C) for 2-6 hours. The reaction should be monitored by TLC or LC-MS.

-

After completion, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

| Parameter | Value | Reference |

| Thionating Agent | Lawesson's Reagent | [3] |

| Lewis Acid Catalyst | BF₃·OEt₂ | [3] |

| Solvent | Anhydrous DME or THF | [3] |

| Temperature | Reflux | [3] |

| Workup | Aqueous NaHCO₃ Quench | |

| Purification | Column Chromatography |

Conclusion

The formation of this compound is effectively achieved through a strategic two-step synthesis. The initial amidation of ethyl cyanoacetate provides the necessary precursor, N-methyl-2-cyanoacetamide, in high yield. The subsequent selective thionation of the nitrile group, facilitated by the use of Lawesson's Reagent in conjunction with a Lewis acid catalyst, demonstrates a controlled and efficient method for constructing the target thioamide while preserving the integrity of the N-methylamide functionality. The mechanistic insights and detailed protocols provided herein offer a solid foundation for the practical application of this synthesis in research and development settings.

References

-

Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction . Chemical Communications (RSC Publishing). Available at: [Link]

-

3-Amino-3-thioxopropanamide in the Synthesis of Functionally Substituted Nicotinamides . Russian Journal of Organic Chemistry. Available at: [Link]

-

Yields and Selectivity of Thionylations of Multifunctional Nitrile Substrates by the System Lawesson's Reagent-BF3·OEt2 . ResearchGate. Available at: [Link]

-

Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone . Organic Chemistry Portal. Available at: [Link]

-

Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone . PubMed. Available at: [Link]

-

A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses . ResearchGate. Available at: [Link]

-

Lawesson's Reagent . Organic Chemistry Portal. Available at: [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis . TÜBİTAK Academic Journals. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-amino-N-methyl-3-thioxopropanamide

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 3-amino-N-methyl-3-thioxopropanamide, a valuable monothiomalonodiamide derivative. Thioamides are significant in medicinal chemistry, often serving as bioisosteres of amides to enhance metabolic stability or biological activity.[1] This document outlines the synthesis starting from the commercially available ethyl cyanoacetate, proceeding through the formation of an N-methyl-2-cyanoacetamide intermediate, followed by a robust thionation of the nitrile group to yield the target compound. The protocols are designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, and practical insights to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

This compound (CAS 59749-86-9) is a bifunctional organic molecule featuring both a primary thioamide and a secondary N-methyl amide.[2] This structure makes it a versatile building block for the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.[3][4] The presence of the thioamide group, in particular, offers unique chemical reactivity and has been associated with improved pharmacokinetic profiles in drug candidates.[1]

The synthetic approach detailed herein is a logical and efficient two-step process designed for clarity and high yield.

-

Step 1: Aminolysis of Ethyl Cyanoacetate. The synthesis commences with the reaction between ethyl cyanoacetate and methylamine. This is a classic nucleophilic acyl substitution reaction that efficiently produces the key intermediate, N-methyl-2-cyanoacetamide.[5]

-

Step 2: Thionation of the Nitrile. The nitrile group of the intermediate is then converted into a primary thioamide using hydrogen sulfide gas in a base-catalyzed addition reaction, yielding the final product. This method is a well-established and direct route for the synthesis of primary thioamides from nitriles.[6]

Overall Synthetic Pathway

Sources

- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]

- 2. 59749-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

The Emerging Role of 3-amino-N-methyl-3-thioxopropanamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The thioamide moiety, a bioisosteric analogue of the ubiquitous amide bond, is a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance the therapeutic potential of drug candidates.[1][2][3] This guide focuses on a specific, yet underexplored, member of this class: 3-amino-N-methyl-3-thioxopropanamide . While direct literature on this exact molecule is sparse, this document provides a comprehensive framework for its potential applications and detailed experimental protocols, drawing upon established principles of thioamide chemistry and pharmacology. By understanding the broader context of thioamides, researchers can unlock the potential of this versatile building block.

The Thioamide Functional Group: A Gateway to Enhanced Bioactivity

The substitution of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's properties.[1][4] These alterations can be strategically exploited in drug design to overcome common challenges such as poor metabolic stability and lack of target specificity.

Key Physicochemical Properties of Thioamides:

| Property | Comparison with Amides | Implication in Drug Design |

| Bond Length | C=S bond is longer than the C=O bond.[1] | Alters molecular geometry and interaction with biological targets. |

| Hydrogen Bonding | Stronger hydrogen bond donors, but weaker acceptors.[1] | Can lead to unique binding interactions within enzyme active sites or receptors. |

| Lipophilicity | Generally more lipophilic. | May enhance membrane permeability and bioavailability.[1] |

| Metabolic Stability | More resistant to enzymatic hydrolysis by proteases.[2][5] | Increased in vivo half-life of peptide-based drugs. |

| Electronic Properties | The sulfur atom is more polarizable. | Influences reactivity and potential for unique non-covalent interactions like chalcogen bonding.[1][3] |

These distinct properties have led to the successful incorporation of thioamides into a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][6]

Potential Medicinal Chemistry Applications of this compound

Based on the known bioactivities of structurally related thioamides, This compound can be envisioned as a valuable scaffold or intermediate in the development of novel therapeutics.

As a Building Block for Heterocyclic Synthesis

Thioamides are versatile precursors for the synthesis of various heterocyclic compounds, many of which are privileged structures in medicinal chemistry.[1] The bifunctional nature of this compound (possessing both a nucleophilic amino group and a reactive thioamide) makes it an ideal starting material for constructing substituted thiazoles, thiadiazoles, and pyrimidines, which are known to exhibit a wide range of biological activities.[7][8]

Anticancer Drug Discovery

Thioamide-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms.[1][9]

-

Enzyme Inhibition: The thioamide moiety can act as a potent inhibitor of enzymes crucial for cancer cell proliferation, such as kinases and histone methyltransferases.[1][6] The unique hydrogen bonding and potential for chalcogen bonding of the thioamide can lead to high-affinity binding in enzyme active sites.[1][3] For instance, thioamide derivatives have been developed as inhibitors of EGFR and SIRT2.[1]

-

Induction of Apoptosis: Certain thioamides have been shown to induce programmed cell death (apoptosis) in cancer cells and arrest the cell cycle.[1]

-

DNA Intercalation: Some thioamide-based metal complexes have been suggested to exert their anticancer effects by binding to DNA.[1]

Antimicrobial Agent Development

The thioamide functional group is present in several established and investigational antimicrobial drugs.[1]

-

Antitubercular Activity: Ethionamide, a second-line antitubercular drug, is a well-known example of a thioamide-containing prodrug.[1][2] It is activated by a mycobacterial enzyme to inhibit mycolic acid biosynthesis.[1]

-

Antibacterial and Antifungal Properties: Thioamides have been shown to inhibit bacterial enzymes like urease and possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][8] The importance of the thioamide moiety is highlighted by the natural product closthioamide, where replacement of the thioamides with amides leads to a loss of antibacterial activity.[4]

Experimental Protocols